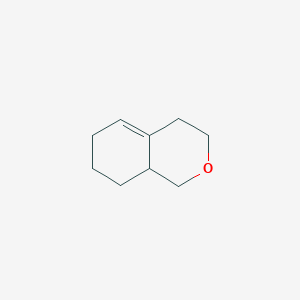

3,4,6,7,8,8a-hexahydro-1H-isochromene

Description

Contextualizing the Significance of Hexahydro-1H-Isochromene Scaffolds

The significance of the hexahydro-1H-isochromene scaffold lies in its presence as a core structural motif in a range of naturally occurring and synthetic compounds. Isochromenes and their derivatives are recognized for their versatile reactivity and are prominent in many biologically active natural products. researchgate.net The saturated nature of the hexahydro variant allows for a greater degree of stereochemical complexity, which is often a key factor in the biological activity of molecules.

Derivatives of the broader isochroman class, which are closely related to hexahydro-1H-isochromenes, have shown a wide array of therapeutic applications, including as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents. nih.gov This suggests that the hexahydro-1H-isochromene core could serve as a valuable scaffold in drug discovery and medicinal chemistry.

One notable example of a naturally occurring hexahydro-1H-isochromene derivative is Cabreuva oxide . nist.govnist.govnist.gov Found in the essential oil of the cabreuva tree, this compound and its stereoisomers possess a distinct woody and floral scent, making them valuable in the fragrance industry. The specific arrangement of substituents on the hexahydro-1H-isochromene backbone is critical to its characteristic aroma.

Historical Perspective on the Research of Hexahydro-1H-Isochromene Systems

Research into isochromene-based structures has a rich history, driven by their prevalence in nature and their interesting chemical properties. The initial focus was largely on the isolation and characterization of natural products containing this scaffold. The development of new synthetic methodologies has been a cornerstone of isochromene research, with traditional metal-catalyzed intramolecular ring-closure reactions being a primary approach. researchgate.net

While the early research predominantly centered on the aromatic isochromenes and isocoumarins, subsequent investigations began to explore their saturated and partially saturated analogues. The synthesis of specific hexahydro-1H-isochromene derivatives has been achieved through various synthetic routes, often tailored to establish the desired stereochemistry. The synthesis of compounds like Cabreuva oxide has been a subject of interest, showcasing the application of modern synthetic techniques to construct these complex three-dimensional structures.

Overview of Research Trajectories for Hexahydro-1H-Isochromenes

Current and future research on hexahydro-1H-isochromenes is proceeding along several key trajectories. A primary focus remains on the development of novel and efficient synthetic methods to access these structures with high levels of stereocontrol. The inherent chirality of the hexahydro-1H-isochromene core makes enantioselective synthesis a particularly important area of investigation.

Another significant research direction is the exploration of the biological activities of new hexahydro-1H-isochromene derivatives. Given the diverse pharmacological profiles of related isochroman compounds, there is considerable interest in synthesizing and screening libraries of hexahydro-1H-isochromenes for potential therapeutic applications. nih.govresearchgate.net The structure-activity relationship (SAR) studies of these compounds are crucial in identifying key structural features responsible for their biological effects.

Furthermore, the unique physical and chemical properties of these compounds are being investigated for applications in materials science and as chiral building blocks in the synthesis of other complex molecules. The continued exploration of the chemical space around the hexahydro-1H-isochromene scaffold is expected to yield new discoveries in both fundamental and applied chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

3,4,6,7,8,8a-hexahydro-1H-isochromene |

InChI |

InChI=1S/C9H14O/c1-2-4-9-7-10-6-5-8(9)3-1/h3,9H,1-2,4-7H2 |

InChI Key |

SBPAEIDVMQYLQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C2CCOCC2C1 |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations in Hexahydro 1h Isochromene Chemistry

Systematic IUPAC Nomenclature of 3,4,6,7,8,8a-Hexahydro-1H-Isochromene and its Derivatives

The systematic naming of the this compound ring system and its derivatives follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is a bicyclic ether, which can be systematically named as 2-oxabicyclo[4.4.0]decane . This nomenclature treats the compound as a decane (B31447) framework where one of the carbon atoms has been replaced by an oxygen atom.

The numbering of the bicyclo[4.4.0]decane system begins at one of the bridgehead carbons (4a or 8a) and proceeds around the larger ring first. In the case of 2-oxabicyclo[4.4.0]decane, the numbering is adjusted to give the heteroatom the lowest possible locant. Therefore, the oxygen atom is assigned position 2.

Derivatives of this ring system are named by indicating the substituents and their positions on the parent scaffold. For instance, a methyl group at position 6 would be named 6-methyl-2-oxabicyclo[4.4.0]decane. The degree of saturation is indicated by the "hexahydro" prefix in the common name, which corresponds to the "octahydro" in the systematic name for the chromene parent structure. The "1H" in the common name specifies the position of the indicated hydrogen, which is a standard convention in naming heterocyclic systems.

| Structure | Common Name | Systematic IUPAC Name |

| This compound | 2-Oxabicyclo[4.4.0]decane |

Stereochemical Aspects of Hexahydro-1H-Isochromene Ring Systems

The three-dimensional arrangement of atoms in the hexahydro-1H-isochromene ring system gives rise to a rich stereochemical landscape, which is crucial for its interaction with biological targets.

Analysis of Stereoisomers and Chiral Centers in Hexahydro-1H-Isochromenes

The parent this compound scaffold contains two bridgehead chiral centers at positions 4a and 8a. The relative configuration of these two centers determines whether the ring fusion is cis or trans.

Cis-hexahydro-1H-isochromene : The hydrogen atoms at the bridgehead carbons (4a and 8a) are on the same side of the ring system.

Trans-hexahydro-1H-isochromene : The hydrogen atoms at the bridgehead carbons (4a and 8a) are on opposite sides of the ring system.

The presence of these two chiral centers means that the parent compound can exist as a pair of enantiomers for the trans isomer and a meso compound or a pair of enantiomers for the cis isomer, depending on the substitution pattern. The introduction of additional substituents on the ring system can generate more chiral centers, leading to a larger number of possible stereoisomers. The maximum number of stereoisomers can be predicted by the 2n rule, where 'n' is the number of chiral centers.

For example, a derivative with an additional chiral center at position 3 would have a total of three chiral centers (3, 4a, and 8a), leading to a maximum of 23 = 8 possible stereoisomers.

Diastereoselectivity and Enantioselectivity in Hexahydro-1H-Isochromene Synthesis

The controlled synthesis of specific stereoisomers of hexahydro-1H-isochromenes is a significant challenge in organic chemistry. Diastereoselective and enantioselective synthetic strategies are employed to achieve this goal.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the synthesis of hexahydro-1H-isochromenes, this is often controlled by the stereochemistry of the starting materials and the reaction conditions. For example, intramolecular cyclization reactions are frequently used to construct the bicyclic ring system, and the stereochemical outcome of the cyclization can be influenced by the pre-existing stereocenters in the acyclic precursor. The choice of reagents and catalysts can also play a crucial role in directing the diastereoselectivity of a reaction. For instance, the reduction of a ketone precursor to a secondary alcohol can proceed with high diastereoselectivity depending on the reducing agent and the steric environment around the carbonyl group.

Enantioselectivity , on the other hand, is the preferential formation of one enantiomer over its mirror image. This is typically achieved using chiral catalysts, chiral auxiliaries, or chiral reagents. Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including hexahydro-1H-isochromene derivatives. For example, asymmetric hydrogenation or dihydroxylation reactions can be used to introduce chirality into the molecule with high enantiomeric excess.

A notable example of achieving high stereocontrol is in the diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives. By employing modularly designed organocatalysts, it is possible to selectively synthesize different diastereomers from the same starting materials, showcasing the power of modern catalytic methods in controlling stereochemistry. nih.govuzh.ch Similarly, enantioselective copper-catalyzed intramolecular carboamination of alkenes has been successfully applied to the synthesis of hexahydro-1H-benz[f]indoles, a related heterocyclic system, demonstrating the potential for creating vicinal tertiary and quaternary stereocenters with high levels of diastereo- and enantioselectivity. scripps.edu

Conformational Analysis of the Hexahydro-1H-Isochromene Ring System

The conformational flexibility of the hexahydro-1H-isochromene ring system is a key determinant of its physical and biological properties. The analysis of its conformations is analogous to that of its carbocyclic counterpart, decalin, but with the added influence of the oxygen heteroatom.

The hexahydro-1H-isochromene ring system, like decalin, can exist in both cis- and trans-fused conformations. Both rings in the system prefer to adopt a chair conformation to minimize torsional and steric strain.

Trans-hexahydro-1H-isochromene : The trans-fused system is conformationally rigid. The two chair conformations are "locked," and ring inversion is not possible without breaking bonds. This rigidity is due to the diaxial arrangement of the bridgehead substituents in the transition state for ring flipping.

Cis-hexahydro-1H-isochromene : The cis-fused system is conformationally mobile and can undergo a ring-flipping process, similar to cyclohexane (B81311). In this process, both six-membered rings interconvert between two chair conformations. This conformational flexibility can have significant implications for the orientation of substituents.

The presence of the oxygen atom in the ring introduces several important conformational effects. The C-O bond is shorter than a C-C bond, which can lead to slight distortions in the chair conformation. Furthermore, the lone pairs of electrons on the oxygen atom can participate in stereoelectronic interactions, such as the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C1 in this system) to occupy an axial position, which is counterintuitive based on steric considerations alone. This effect is a result of stabilizing hyperconjugative interactions between a lone pair on the ring oxygen and the antibonding orbital of the C-substituent bond.

The conformational preferences of substituents on the hexahydro-1H-isochromene ring are governed by a balance of steric and stereoelectronic effects. Generally, bulky substituents prefer to occupy equatorial positions to minimize 1,3-diaxial interactions. However, the anomeric effect can favor an axial orientation for electronegative substituents at the C1 position. Computational studies and NMR spectroscopy are powerful tools for investigating the conformational equilibria of these systems. For instance, studies on conformationally-locked oxabicyclo[4.4.0]decane derivatives have utilized NMR coupling constants to determine the conformational populations of flexible side chains. nih.gov

Below is a table summarizing the key conformational features:

| Isomer | Ring Fusion | Conformational Flexibility | Key Conformational Features |

| trans-Hexahydro-1H-isochromene | Trans | Rigid | Locked in a double-chair conformation. |

| cis-Hexahydro-1H-isochromene | Cis | Flexible | Undergoes ring inversion between two double-chair conformations. |

Advanced Synthetic Methodologies for 3,4,6,7,8,8a Hexahydro 1h Isochromenes and Their Derivatives

Regio- and Stereoselective Cyclization Strategies

The precise control over the formation of the hexahydro-1H-isochromene ring system is paramount for its application in total synthesis and medicinal chemistry. Regio- and stereoselective cyclization strategies are therefore essential tools for the synthetic chemist.

Acid-Catalyzed Cyclization Approaches for Hexahydro-1H-Isochromenes

Acid-catalyzed intramolecular cyclization of unsaturated alcohols represents a fundamental and effective method for the construction of cyclic ethers, including the tetrahydropyran (B127337) ring system that forms part of the hexahydro-1H-isochromene core. This approach typically involves the activation of a double or triple bond by a Brønsted or Lewis acid, followed by the nucleophilic attack of a tethered hydroxyl group.

While direct acid-catalyzed cyclization of a simple unsaturated alcohol to form the basic 3,4,6,7,8,8a-hexahydro-1H-isochromene is a foundational concept, much of the recent research has focused on more complex substrates and catalysts to achieve higher levels of control and efficiency. For instance, gold and copper catalysts, which act as soft Lewis acids, have been employed in the cyclization of ortho-alkynyl-substituted benzyl (B1604629) alcohols and related derivatives to furnish isochromene structures. These reactions proceed through the activation of the alkyne by the metal catalyst, facilitating the intramolecular attack of the hydroxyl group.

A notable example is the chiral copper(II) phosphate-catalyzed enantioselective synthesis of isochromene derivatives from o-alkynylacetophenones. This process involves a sequential intramolecular cyclization and an asymmetric transfer hydrogenation, highlighting the potential for acid catalysis to set stereocenters during the formation of the isochromene ring.

The general principle of these acid-catalyzed cyclizations is the generation of a reactive intermediate, such as a carbocation or a metal-activated species, that is susceptible to intramolecular nucleophilic attack by the hydroxyl group. The regioselectivity of the cyclization (i.e., the formation of a six-membered ring over other possibilities) is often governed by Baldwin's rules and the inherent stability of the resulting cyclic structure.

Base-Catalyzed Cyclization Approaches for Hexahydro-1H-Isochromenes

Base-catalyzed or base-mediated cyclization reactions offer an alternative pathway to the hexahydro-1H-isochromene skeleton, often proceeding through different mechanisms than their acid-catalyzed counterparts. These reactions can involve the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then participates in an intramolecular substitution or addition reaction.

One relevant example is the iodocyclization of 2-(1-alkynyl)benzyl alcohols, which, while primarily an electrophilic cyclization, is significantly influenced by the presence of a base. nih.gov In this reaction, an iodine source (I2) activates the alkyne for nucleophilic attack by the hydroxyl group. The presence of a mild inorganic base, such as sodium bicarbonate (NaHCO3), is crucial for the reaction to proceed efficiently. nih.gov The base is believed to neutralize the HI produced during the reaction and may also facilitate the deprotonation of the hydroxyl group, thereby increasing its nucleophilicity.

The regioselectivity of this cyclization is noteworthy, with a preference for the 6-endo-dig pathway, leading to the formation of the desired isochromene ring system over the 5-exo-dig pathway that would yield a dihydroisobenzofuran derivative. nih.gov This selectivity is dependent on the substitution pattern of the starting material.

| Starting Material | Base | Product | Yield (%) | Reference |

| 2-(Phenylethynyl)benzyl alcohol | NaHCO3 | 4-Iodo-3-phenyl-1H-isochromene | 85 | nih.gov |

| 2-(p-Tolylethynyl)benzyl alcohol | NaHCO3 | 4-Iodo-3-(p-tolyl)-1H-isochromene | 90 | nih.gov |

This method demonstrates the utility of a base in facilitating the formation of the isochromene ring, even when it is not the primary catalyst.

Tandem Reaction Sequences for Fused Hexahydro-1H-Isochromene Systems

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient means of constructing complex molecular architectures. For the synthesis of fused hexahydro-1H-isochromene systems, tandem sequences involving Prins and Friedel-Crafts cyclizations have proven to be particularly powerful.

A highly stereoselective synthesis of trans-fused hexahydro-1H-benzo[g]isochromene derivatives has been achieved through a tandem Prins and Friedel-Crafts cyclization. This reaction involves the coupling of aldehydes or ketones with (4E)-3-benzyl-5-phenylpent-4-en-1-ol in the presence of a catalytic amount of scandium(III) triflate (Sc(OTf)3) and 4-toluenesulfonic acid (TsOH).

The reaction mechanism is proposed to initiate with the Prins cyclization, where the aldehyde or ketone reacts with the homoallylic alcohol to form an oxocarbenium ion intermediate. This is followed by an intramolecular Friedel-Crafts reaction, where the aromatic ring attacks the carbocation, leading to the formation of the trans-fused hexahydro-1H-benzo[g]isochromene ring system with excellent selectivity. This methodology represents the first reported synthesis of this particular trans-fused isochromene derivative from an aldehyde and (4E)-3-benzyl-5-phenylpent-4-en-1-ol.

| Aldehyde/Ketone | Product | Yield (%) |

| Benzaldehyde | trans-1-Phenyl-3-benzyl-4-phenyl-3,4,6,7,8,8a-hexahydro-1H-benzo[g]isochromene | 85 |

| 4-Chlorobenzaldehyde | trans-1-(4-Chlorophenyl)-3-benzyl-4-phenyl-3,4,6,7,8,8a-hexahydro-1H-benzo[g]isochromene | 82 |

| Cyclohexanone | spiro[cyclohexane-1,1'-[3-benzyl-4-phenyl-3,4,6,7,8,8a-hexahydro-1H-benzo[g]isochromene]] | 78 |

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic and bicyclic systems with a high degree of stereocontrol. These reactions involve the formation of a six-membered ring from a diene and a dienophile that are tethered within the same molecule.

The intramolecular Diels-Alder (IMDA) reaction is a highly effective strategy for the synthesis of the hexahydro-1H-isochromene core. By tethering a diene and a dienophile with an oxygen atom in the appropriate position, the subsequent cycloaddition can directly generate the desired bicyclic ether framework.

Microwave irradiation has emerged as a valuable technique for accelerating Diels-Alder reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. cem.comresearchgate.net The application of microwave assistance to the IMDA reaction for the synthesis of hexahydro-1H-isochromene derivatives holds significant promise for enhancing the efficiency of this transformation.

The general strategy would involve a substrate containing a 1,3-diene and an alkene tethered by an oxygen-containing chain. Upon microwave irradiation, the IMDA reaction would proceed to form the hexahydro-1H-isochromene skeleton. The stereochemical outcome of the reaction is predictable based on the geometry of the dienophile and the endo/exo transition state preferences.

| Reaction Type | Substrate Type | Conditions | Product Type | Advantage | Reference |

| Intramolecular Diels-Alder | Tethered diene and dienophile | Microwave irradiation | Fused bicyclic ethers | Reduced reaction time, improved yield | cem.comresearchgate.net |

| Intramolecular Furan Diels-Alder | N-homoallylic 2-aminofurans | Microwave irradiation | Substituted indolines | Rapid access to complex heterocycles | nih.gov |

| Diels-Alder | 2-Piperonylidene-1-tetralone and N-aryl maleimides | Microwave irradiation | Tetrahydro-2H-benzo[h]chromene derivatives | High yields in minutes | researchgate.net |

The data from related systems strongly suggests that microwave-assisted intramolecular Diels-Alder cycloadditions are a viable and efficient method for the synthesis of the this compound ring system.

Michael-Type Ring Closure Reactions to Form Hexahydro-1H-Isochromenes

The formation of the hexahydro-1H-isochromene ring system can be effectively achieved through intramolecular oxa-Michael reactions, also known as oxo-Michael or oxy-Michael additions. This strategy is a powerful method for creating five- and six-membered oxygen-containing heterocycles. rsc.orgrsc.org The fundamental principle involves the addition of an internal oxygen nucleophile (a hydroxyl group) to an α,β-unsaturated carbonyl or a related electron-deficient alkene system within the same molecule.

In the context of hexahydro-1H-isochromene synthesis, a suitably designed acyclic precursor containing both a hydroxyl group and a conjugated acceptor system can be induced to cyclize. The reaction proceeds via a 6-endo-trig cyclization pathway, where the hydroxyl group attacks the β-position of the Michael acceptor, leading to the formation of the core tetrahydropyran ring. The cyclohexane (B81311) portion of the scaffold is typically pre-formed in the linear precursor.

This type of cyclization can be promoted under either basic or acidic conditions. Basic conditions deprotonate the hydroxyl group to form a more potent alkoxide nucleophile, while acid catalysis activates the Michael acceptor by protonating the carbonyl oxygen, rendering the β-carbon more electrophilic. semanticscholar.org The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity, controlling the formation of multiple stereocenters in the final bicyclic product. The oxa-Michael reaction represents an atom-economical approach to the hexahydro-1H-isochromene core, as all atoms of the precursor are incorporated into the product. rsc.org

Transition Metal-Catalyzed Cyclizations in Hexahydro-1H-Isochromene Synthesis

Transition metal catalysis offers a versatile and efficient platform for the synthesis of saturated oxygen heterocycles, including the tetrahydropyran core of hexahydro-1H-isochromenes. frontiersin.org Catalysts based on copper, silver, and indium are particularly effective in promoting specific types of cyclization reactions that are instrumental in constructing this scaffold.

Copper-Catalyzed Domino Phosphorylation/Cyclization Reactions

While domino phosphorylation/cyclization reactions catalyzed by copper are well-documented for producing unsaturated 1H-isochromenes, the synthesis of the saturated hexahydro-1H-isochromene scaffold often relies on other copper-catalyzed pathways that form the core tetrahydropyran ring. A notable example is the copper(II) triflate-bisphosphine catalyzed sequential olefin migration and Prins cyclization. nih.gov This methodology allows for the diastereoselective synthesis of substituted tetrahydropyrans from homoallylic alcohols and various aldehydes. nih.gov

The reaction mechanism involves the copper(II)-based Lewis acid catalyst activating the aldehyde, which then couples with the homoallylic alcohol to form an oxycarbenium ion. A subsequent olefin migration followed by a Prins-type cyclization yields the functionalized tetrahydropyran ring. nih.gov The choice of bisphosphine ligand is critical for the reaction's efficiency and selectivity. This approach provides a robust route to the saturated isochromene core, starting from readily available linear precursors. nih.govnih.gov

Table 1: Copper-Catalyzed Synthesis of Substituted Tetrahydropyrans nih.gov

| Entry | Aldehyde | Catalyst System | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Cu(OTf)₂-BINAP | 80 | >20:1 |

| 2 | 4-Nitrobenzaldehyde | Cu(OTf)₂-BINAP | 85 | >20:1 |

Silver-Catalyzed Cycloisomerization and Functionalization

Silver catalysts are highly effective in promoting the intramolecular addition of hydroxyl groups to unsaturated carbon-carbon bonds, a key step in forming the tetrahydropyran ring of hexahydro-1H-isochromenes. Silver(I) salts, such as silver triflate (AgOTf), can activate alkenes and alkynes toward nucleophilic attack by a tethered alcohol. organic-chemistry.org

One powerful approach is the cooperative catalytic system involving a silver(I) salt and an organocatalyst for asymmetric Michael addition/hydroalkoxylation reactions. thieme-connect.com In this one-pot process, a precursor containing a 1,3-dicarbonyl moiety and an alkyne-tethered nitroalkene can be transformed into annulated dihydropyrans with high enantioselectivity. Subsequent reduction of the remaining double bond would yield the hexahydro-1H-isochromene scaffold. The silver catalyst facilitates the crucial hydroalkoxylation step, ensuring the efficient closure of the six-membered oxygen-containing ring. thieme-connect.com Silver-catalyzed intramolecular hydroalkoxylation of unactivated olefins provides another direct route to the tetrahydropyran core structure. organic-chemistry.orgrsc.org

Table 2: Silver-Catalyzed Asymmetric Annulation to Dihydropyrans thieme-connect.com

| Entry | Nitroalkene Precursor | Organocatalyst | Silver Salt | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | Phenyl Substituted | Squaramide A | Ag₂O | 98 | 94 |

| 2 | 4-Chlorophenyl Substituted | Squaramide A | Ag₂O | 99 | 92 |

Indium-Catalyzed Intramolecular Hydrofunctionalization

Indium(III) catalysts, particularly indium trichloride (B1173362) (InCl₃), have emerged as highly effective Lewis acids for mediating the cyclization of homoallylic alcohols with aldehydes to produce polysubstituted tetrahydropyrans. nih.gov This transformation is central to the construction of the hexahydro-1H-isochromene skeleton. The reaction proceeds with high yields and excellent diastereoselectivity, allowing for precise control over the stereochemistry of the resulting heterocyclic ring. nih.gov

The stereochemical outcome of the cyclization is notably dependent on the geometry of the starting homoallylic alcohol. For instance, trans-homoallyl alcohols typically yield 2,3,4-trisubstituted tetrahydropyrans with an (up-down-up) relative stereochemistry, whereas cis-homoallyl alcohols predominantly give the (up-up-up) diastereomers. nih.gov This predictable stereocontrol makes indium-catalyzed cyclization a valuable tool for the targeted synthesis of complex isochromene derivatives. The reaction can even establish control over five stereogenic centers simultaneously when using trisubstituted homoallylic alcohols. nih.gov

Precursor Design and Chemical Transformations for Hexahydro-1H-Isochromene Scaffolds

The successful synthesis of the hexahydro-1H-isochromene core is critically dependent on the rational design of acyclic precursors that contain the necessary functional groups arranged with appropriate spacing and stereochemistry to facilitate the desired ring-closing reactions.

Utilization of Aldehydes and Enols as Precursors

Aldehydes are fundamental building blocks in several advanced strategies for synthesizing the hexahydro-1H-isochromene scaffold. They serve as key electrophilic partners in various cyclization reactions. For instance, in the indium trichloride-mediated synthesis of tetrahydropyrans, aldehydes react with homoallylic alcohols to initiate the ring-forming cascade. nih.gov Similarly, copper-catalyzed Prins-type cyclizations utilize a wide array of aldehydes to react with unsaturated alcohols, thereby introducing diversity at the C1-position of the resulting isochromene ring system. nih.govnih.gov

Enols, or their synthetic equivalents like enol ethers and silyl (B83357) enol ethers, can also serve as crucial precursors. The hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered heterocycles, often involves the reaction of an activated diene with a dienophile. In an inverse-electron-demand scenario, an enol ether (acting as the dienophile) can react with an α,β-unsaturated carbonyl compound (the diene) to construct the dihydropyran ring, which can then be reduced to the fully saturated tetrahydropyran core of the target molecule. This cycloaddition approach allows for the rapid assembly of the bicyclic framework with good stereochemical control.

Aldol Condensation Routes in Precursor Preparation

The strategic application of Aldol condensation reactions is a powerful tool for the assembly of complex carbocyclic precursors, which can then be elaborated into the target hexahydro-1H-isochromene skeleton. While direct precursor synthesis via Aldol condensation for the parent hexahydro-1H-isochromene is not extensively documented, the underlying principle involves creating a key carbon-carbon bond to set up a cyclohexane or cyclohexene (B86901) ring, which is an integral part of the final structure.

A relevant and powerful variant is the cascade Michael-Michael-Aldol condensation sequence. This one-pot reaction can be employed for the diastereoselective synthesis of highly substituted cyclohexanes from simple starting materials like nitroalkenes and enones. rsc.org This methodology allows for the rapid construction of a polysubstituted cyclohexane ring, which can be a viable precursor. The functional groups introduced during this cascade (e.g., a nitro group and a ketone) offer synthetic handles for subsequent transformations, including reduction and cyclization via etherification, to form the final bicyclic isochromene system.

The typical sequence for such a strategy would involve:

Initial Michael Addition: A nucleophile adds to an α,β-unsaturated carbonyl or nitro compound.

Second Michael Addition: The resulting enolate attacks a second Michael acceptor.

Intramolecular Aldol Condensation: The sequence is terminated by an intramolecular Aldol reaction, which closes the six-membered ring.

This approach is highly valued for its efficiency in building molecular complexity in a single operation, setting multiple stereocenters in the process.

Rearrangement Reactions Facilitating Hexahydro-1H-Isochromene Formation

While classic named rearrangement reactions are fundamental in organic synthesis, the construction of the hexahydro-1H-isochromene core often relies on pericyclic reactions, a class of reactions that includes concerted rearrangements. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, stands out as a particularly effective method for directly assembling the bicyclic core of hydroisochromene systems.

In this approach, a diene reacts with a heterodienophile (an alkene containing a heteroatom, in this case, an oxygen atom, such as a carbonyl group or an enol ether) to form the six-membered heterocyclic ring. A notable example is the sequential Diels-Alder reaction followed by a silicon-directed [4+2] annulation to assemble hydroisochromene-type ring systems. nih.govnih.gov

The key steps of this sequence are:

A standard Diels-Alder reaction between a substituted butadiene and a suitable dienophile (e.g., a naphthoquinone) to create a cis-fused decalin system with a strategically placed allylsilane. nih.gov

This intermediate then undergoes a TMSOTf-promoted [4+2] annulation by trapping an oxonium ion, which is generated from the condensation of an aldehyde and a protected alcohol within the molecule. nih.gov

This intramolecular cyclization results in the formation of the cis-fused hydroisochromene scaffold. nih.gov

This methodology demonstrates how a concerted cycloaddition process, which can be considered a type of molecular rearrangement, provides a powerful and stereocontrolled route to the complex hexahydro-1H-isochromene core structure.

Optimization of Reaction Conditions and Catalyst Systems for Hexahydro-1H-Isochromene Synthesis

Metal-catalyzed reactions are central to many modern synthetic routes. For instance, the synthesis of various isochromene derivatives has been achieved using a range of catalysts, including those based on gold, ruthenium, silver, and rhodium. researchgate.netorganic-chemistry.orgresearchgate.net A biomimetic approach has utilized a highly efficient Au(I)/chiral Sc(III) bimetallic catalytic system to achieve an asymmetric hetero-Diels-Alder reaction of an in-situ generated isochromene, affording tetracyclic isochromans with high diastereoselectivity and enantioselectivity. nih.gov

In the context of the Diels-Alder/[4+2] annulation sequence for hydroisochromene scaffolds, optimization of the Lewis acid catalyst and reaction parameters was crucial for success. nih.gov Studies commenced by screening various Lewis acids and Brønsted acids to promote the cyclization. nih.gov It was found that specific Lewis acids like methylaluminum dichloride (MeAlCl₂) were effective for the initial Diels-Alder step, while trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) was optimal for promoting the subsequent annulation. nih.gov

The scope and efficiency of this process were evaluated with a range of aldehydes under these optimized conditions. The data below illustrates the outcome of the optimized sequence.

| Entry | Aldehyde (R group) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | isobutyl (i-Bu) | 13a | 65 | nih.gov |

| 2 | phenyl (Ph) | 13b | 63 | nih.gov |

| 3 | cyclohexyl (c-Hex) | 13c | 60 | nih.gov |

This systematic optimization, involving the choice of solvent, temperature, and catalyst, is indispensable for developing robust and high-yielding synthetic routes to complex molecules like this compound. numberanalytics.comnih.gov

Reactivity Profiles and Derivatization Reactions of Hexahydro 1h Isochromenes

Chemoselective Functionalization of the Hexahydro-1H-Isochromene Ring System

The chemoselective functionalization of the 3,4,6,7,8,8a-hexahydro-1H-isochromene ring system is a nuanced challenge due to the general inertness of the C-H and C-O bonds within the saturated framework. However, strategic approaches can be employed to introduce functionality at specific positions.

Oxidative Functionalization:

Oxidative C-H bond functionalization represents a powerful tool for the direct introduction of functional groups into saturated hydrocarbon frameworks. While specific studies on this compound are not extensively documented, principles from related saturated carbocyclic and ethereal systems can be applied. Reagents such as dioxiranes (e.g., dimethyldioxirane, DMDO) or metallic oxidants can hydroxylate unactivated C-H bonds. The regioselectivity of such reactions is often governed by a combination of steric and electronic factors, with tertiary C-H bonds typically being more reactive.

Halogenation:

Free-radical halogenation can introduce halogen atoms onto the carbocyclic framework, providing a handle for further synthetic transformations. The reaction, typically initiated by UV light, is often unselective, leading to a mixture of halogenated isomers. However, directing groups or specific catalysts can enhance regioselectivity.

Functionalization via Ether Cleavage:

The ether linkage in the tetrahydropyran (B127337) ring is generally stable but can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (HBr or HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to ring-opened products. This approach, however, results in the destruction of the bicyclic core.

A summary of potential chemoselective functionalization reactions is presented in the table below.

| Reaction Type | Reagent/Conditions | Potential Product(s) | Remarks |

| C-H Hydroxylation | Dioxiranes (e.g., DMDO) | Hydroxylated hexahydro-1H-isochromenes | Regioselectivity can be challenging. |

| Free-Radical Halogenation | X₂, UV light (X = Cl, Br) | Halogenated hexahydro-1H-isochromenes | Typically leads to a mixture of isomers. |

| Ether Cleavage | HBr or HI, heat | Ring-opened halo-alcohols | Destroys the bicyclic ring system. |

Synthetic Transformations Leading to Complex Hexahydro-1H-Isochromene Derivatives

The synthesis of complex derivatives of hexahydro-1H-isochromene often relies on the elaboration of pre-functionalized scaffolds or the utilization of cycloaddition reactions to construct the bicyclic system with desired substituents in place.

From Functionalized Precursors:

One of the most common strategies to access complex hexahydro-1H-isochromene derivatives is through the cyclization of appropriately substituted cyclohexane (B81311) precursors. For instance, a cyclohexene (B86901) derivative bearing a tethered alcohol and an aldehyde can undergo an intramolecular Prins cyclization to form the hexahydro-1H-isochromene core with substituents at various positions. The stereochemical outcome of such cyclizations can often be controlled by the choice of catalyst and reaction conditions.

Diels-Alder Reactions:

The Diels-Alder reaction provides a powerful method for the construction of the hexahydro-1H-isochromene skeleton. A diene-containing tetrahydropyran derivative can react with a suitable dienophile to afford a substituted hexahydro-1H-isochromene in a highly stereocontrolled manner. The substituents on both the diene and the dienophile can be varied to generate a library of complex derivatives.

Post-Modification of the Hexahydro-1H-Isochromene Core:

Once a functionalized hexahydro-1H-isochromene is obtained, further transformations can be carried out. For example, a hydroxyl group can be oxidized to a ketone, which can then undergo a variety of alpha-functionalization reactions or serve as a site for the introduction of new carbon-carbon bonds via Grignard or Wittig reactions.

The following table outlines some synthetic strategies for creating complex derivatives.

| Synthetic Strategy | Key Reaction | Starting Material(s) | Product Type |

| Intramolecular Cyclization | Prins Cyclization | Substituted cyclohexene with tethered alcohol and aldehyde | Substituted Hexahydro-1H-isochromenes |

| Cycloaddition | Diels-Alder Reaction | Diene-containing tetrahydropyran and a dienophile | Highly substituted Hexahydro-1H-isochromenes |

| Functional Group Interconversion | Oxidation, Grignard Addition, Wittig Reaction | Functionalized Hexahydro-1H-isochromene | Further elaborated Hexahydro-1H-isochromene derivatives |

Reaction Mechanism Elucidation for Key Transformations Involving Hexahydro-1H-Isochromenes

The elucidation of reaction mechanisms for transformations involving the hexahydro-1H-isochromene ring system is crucial for understanding reactivity and for the rational design of new synthetic methods. While specific mechanistic studies on this particular ring system are scarce, analogies can be drawn from well-studied reactions of related saturated ethers and cycloalkanes.

Mechanism of Acid-Catalyzed Ether Cleavage:

The cleavage of the ether bond in hexahydro-1H-isochromene by strong acids like HBr or HI is believed to proceed through a mechanism involving initial protonation of the ether oxygen to form a good leaving group (an alcohol). This is followed by a nucleophilic attack of the halide ion at one of the adjacent carbon atoms. The reaction can proceed via either an SN1 or SN2 pathway, depending on the substitution pattern of the ring and the reaction conditions. For a secondary carbon, an SN2 mechanism is more likely, involving a backside attack by the nucleophile.

Mechanism of the Prins Cyclization:

The intramolecular Prins cyclization to form the hexahydro-1H-isochromene ring system is a key synthetic transformation. The mechanism typically begins with the activation of an aldehyde by a Lewis acid, making it more electrophilic. The tethered alkene then acts as a nucleophile, attacking the activated aldehyde to form a stabilized carbocation intermediate. This is followed by an intramolecular attack by the hydroxyl group to close the tetrahydropyran ring. The final step involves the loss of a proton to regenerate the catalyst and yield the hexahydro-1H-isochromene product. The stereochemical outcome is often dictated by the transition state geometry, which can be influenced by the choice of Lewis acid and the substrate's conformational preferences.

Computational Studies:

In the absence of extensive experimental data, computational studies using methods such as Density Functional Theory (DFT) can provide valuable insights into the reaction mechanisms. These studies can be used to model transition states, calculate activation energies, and predict the regioselectivity and stereoselectivity of various transformations involving the hexahydro-1H-isochromene scaffold.

Strategic Role of Hexahydro 1h Isochromenes in Natural Product Total Synthesis

Application of Hexahydro-1H-Isochromenes as Crucial Synthetic Intermediates

The strategic use of hexahydro-1H-isochromene derivatives as key intermediates allows for the efficient assembly of complex natural product frameworks. These pre-formed cyclic ethers can be elaborated through various chemical transformations to afford the target molecules, often in a stereocontrolled manner.

Eleutherobin (B1238929), a marine-derived diterpene glycoside, has attracted significant attention from the synthetic community due to its potent anticancer activity, which mimics the action of paclitaxel (B517696) by stabilizing microtubules. The total synthesis of Eleutherobin is a challenging endeavor that has been the subject of extensive research. nih.govbrittonsfu.com Key strategies in its synthesis have involved convergent approaches, where complex fragments of the molecule are synthesized separately before being coupled together. nih.gov While various innovative cyclization and coupling reactions have been central to the reported total syntheses of Eleutherobin, the role of a pre-formed hexahydro-1H-isochromene as a key intermediate is not a prominently documented strategy in the mainstream synthetic routes. researchgate.net The core of Eleutherobin is a complex tricyclic diterpenoid, and its assembly has been achieved through elegant applications of reactions such as Nozaki-Kishi ring closure and sp2-sp3 Stille coupling. nih.govresearchgate.net

Tetronothiodin is a complex natural product with significant biological activity. A comprehensive review of the scientific literature does not reveal established total syntheses of Tetronothiodin that utilize a hexahydro-1H-isochromene derivative as a key synthetic intermediate. The synthesis of such complex molecules often involves unique and highly specialized synthetic strategies tailored to the specific structural features of the target compound.

The isochromene core is a structural feature present in a diverse range of biologically active natural products. researchgate.netnih.gov Consequently, the development of synthetic methodologies to construct the hexahydro-1H-isochromene scaffold is of considerable interest. This heterocyclic system can serve as a versatile starting point for the synthesis of various natural product families. For instance, synthetic strategies that forge the isochromene ring, such as palladium-catalyzed domino reactions, provide access to these important building blocks. researchgate.net The utility of such scaffolds lies in their potential for further chemical manipulation, allowing for the introduction of various functional groups and the construction of more complex polycyclic systems. The development of new synthetic routes to isochromene derivatives continues to be an active area of research, highlighting the importance of this structural motif in the broader context of natural product synthesis. nih.govorganic-chemistry.org

| Natural Product Class | Synthetic Utility of Isochromene Scaffold |

| Diterpenes | Potential precursor to complex polycyclic systems |

| Polyketides | Core structure in various bioactive metabolites |

| Alkaloids | Can be incorporated into nitrogen-containing heterocyclic frameworks |

Biosynthetic Considerations for Naturally Occurring Hexahydro-1H-Isochromene Derivatives

The biosynthesis of many natural products containing an isochromene core, including their saturated hexahydro derivatives, often originates from the polyketide pathway. nih.govresearchgate.net Polyketides are a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, and plants. nih.gov Their biosynthesis is catalyzed by large multifunctional enzymes known as polyketide synthases (PKSs). researchgate.net

The general mechanism of PKSs involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a linear poly-β-keto chain. nih.gov The programming of the PKS dictates the length of the polyketide chain and the pattern of reduction, dehydration, and cyclization reactions that it undergoes.

For isochromene derivatives, a polyketide chain of a specific length is assembled by the PKS. This linear precursor then undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the bicyclic isochromene ring system. The formation of the hexahydro-1H-isochromene core would involve subsequent reduction steps to saturate the newly formed rings. Following the formation of the core structure, a suite of "tailoring" enzymes can introduce further structural diversity through reactions such as hydroxylation, methylation, glycosylation, and oxidation.

The stereochemistry of naturally occurring hexahydro-1H-isochromene derivatives is often tightly controlled by the enzymes involved in their biosynthesis. The specific folding of the polyketide chain within the enzyme's active site directs the cyclization to produce a single enantiomer or diastereomer. The study of these biosynthetic pathways is crucial for understanding the diversity of natural products and can provide tools for the engineered biosynthesis of novel compounds. mdpi.com

| Biosynthetic Step | Enzyme/Process | Function |

| Chain Assembly | Polyketide Synthase (PKS) | Sequential condensation of acyl-CoA units to form a linear polyketide chain. |

| Cyclization | PKS or dedicated cyclase | Folds the linear chain to form the bicyclic isochromene ring system. |

| Reduction | Reductase enzymes | Saturation of the aromatic and pyran rings to form the hexahydro-1H-isochromene core. |

| Tailoring | Various enzymes (e.g., P450s, methyltransferases) | Post-PKS modifications to add functional groups and increase structural diversity. |

Comprehensive Structural Characterization of Hexahydro 1h Isochromenes

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through their fragmentation patterns upon ionization. For a saturated bicyclic ether like 3,4,6,7,8,8a-hexahydro-1H-isochromene, electron ionization (EI) would typically be employed.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of the hexahydro-1H-isochromene ring system is expected to proceed through pathways characteristic of cyclic ethers and saturated carbocycles. Key fragmentation mechanisms would likely involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. This would lead to the formation of a stable oxonium ion. For the hexahydro-1H-isochromene structure, this could involve cleavage at the C1-C8a or C3-C4 bond.

Ring opening followed by further fragmentation: The molecular ion could undergo ring opening to form a radical cation, which then fragments further through various cleavage and rearrangement processes.

Loss of small neutral molecules: Elimination of small, stable molecules such as water (H₂O), ethylene (B1197577) (C₂H₄), or formaldehyde (B43269) (CH₂O) from the fragment ions can also be expected.

The resulting mass spectrum would exhibit a series of peaks corresponding to the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The relative abundance of these fragments provides clues to the stability of the ions and the likely fragmentation pathways.

Hypothetical Mass Spectrometry Data for Hexahydro-1H-Isochromene Derivatives

Since experimental data for the parent compound is unavailable, the following table illustrates hypothetical, yet plausible, mass spectrometry data for a simple substituted hexahydro-1H-isochromene, highlighting potential fragmentation patterns.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| M⁺ | Molecular Ion | Intact molecule radical cation |

| M-15 | [M-CH₃]⁺ | Loss of a methyl substituent |

| M-29 | [M-C₂H₅]⁺ | Loss of an ethyl group or CHO |

| M-31 | [M-OCH₃]⁺ | Loss of a methoxy (B1213986) substituent |

| M-43 | [M-C₃H₇]⁺ | Loss of a propyl group |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be characterized by the absorptions of its key structural components: the C-O-C ether linkage and the saturated C-H bonds of the cyclohexane (B81311) and dihydropyran rings.

The key characteristic absorption bands would include:

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations in saturated aliphatic systems (sp³ C-H).

C-O Stretching: A strong and prominent absorption band in the region of 1050-1150 cm⁻¹ is indicative of the C-O-C stretching vibration of the ether functional group. The exact position of this peak can provide some information about the ring strain and substitution pattern.

C-H Bending: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to various C-H bending (scissoring, wagging, twisting, and rocking) and C-C stretching vibrations would also be present, creating a unique fingerprint for the molecule.

Characteristic Infrared Absorption Ranges for Hexahydro-1H-Isochromenes

This interactive table summarizes the expected IR absorption regions for the fundamental functional groups within a hexahydro-1H-isochromene structure.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| C-O-C (Ether) | Stretching | 1050 - 1150 | Strong |

| CH₂ | Bending (Scissoring) | ~1450 | Medium |

| C-C | Stretching | Fingerprint Region (<1200) | Medium to Weak |

Other Spectroscopic and Analytical Techniques for Hexahydro-1H-Isochromene Characterization

Beyond MS and IR, a more complete structural characterization of hexahydro-1H-isochromenes would employ several other powerful analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the connectivity between neighboring protons (spin-spin splitting). The protons on carbons adjacent to the ether oxygen (at C1 and C3) would be expected to appear at a lower field (higher ppm) compared to the other aliphatic protons due to the deshielding effect of the electronegative oxygen atom.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon atoms in the molecule. Similar to ¹H NMR, the carbons bonded to the oxygen (C1 and C8a, and C3) would have a higher chemical shift (be further downfield) than the other saturated carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the bicyclic ring system.

X-ray Crystallography: For crystalline derivatives of hexahydro-1H-isochromene, single-crystal X-ray crystallography can provide an exact three-dimensional model of the molecule. This technique reveals precise bond lengths, bond angles, and the stereochemical relationships between all atoms in the crystal lattice, offering the most definitive structural proof.

Together, these spectroscopic and analytical methods provide a comprehensive toolkit for the unambiguous structural characterization of this compound and its derivatives.

Computational and Theoretical Investigations of Hexahydro 1h Isochromenes

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the fundamental electronic structure of molecules like 3,4,6,7,8,8a-hexahydro-1H-isochromene. These methods, ranging from semi-empirical to high-level ab initio calculations, can predict various electronic properties that govern the molecule's reactivity.

Detailed research findings from quantum chemical calculations often focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity indices. For instance, the calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. In the context of hexahydro-1H-isochromene derivatives, these calculations can help identify the most nucleophilic and electrophilic sites within the molecule, guiding the prediction of its behavior in chemical reactions.

For example, in related chromene systems, quantum chemical calculations have been used to determine molecular geometry, vibrational frequencies, and electronic properties. These studies often reveal that the distribution of electron density is not uniform, with the oxygen atom and any unsaturated portions of the molecule typically exhibiting higher electron density. This information is crucial for predicting sites susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of a Representative Hexahydro-1H-isochromene Derivative

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific values for this compound would require dedicated computational studies.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating the mechanisms of chemical reactions involving complex organic molecules. For hexahydro-1H-isochromenes, DFT studies can elucidate the pathways of their formation, isomerization, and subsequent reactions.

A key aspect of these studies is the location and characterization of transition states, which are the energy maxima along a reaction coordinate. By calculating the energy of reactants, products, and transition states, a detailed potential energy surface can be constructed, providing insights into the feasibility and kinetics of a reaction. For instance, DFT calculations have been employed to study the stereoselectivity of reactions leading to different diastereomers of the hexahydro-1H-isochromene core. These studies can rationalize why a particular isomer is formed preferentially by comparing the activation energies of the competing pathways.

In the synthesis of isochromene and dihydroisobenzofuran compounds, DFT studies have been conducted to elucidate plausible reaction mechanisms, highlighting the utility of this approach in understanding complex cyclization reactions. researchgate.net

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Isomerization of a Hexahydro-1H-isochromene

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |

| cis to trans Isomerization | Twisted-boat | 25.3 |

| trans to cis Isomerization | Chair-like | 28.1 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from DFT studies.

Molecular Dynamics Simulations and Conformational Landscape Analysis

The flexible, non-aromatic rings of this compound allow it to adopt multiple conformations. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of such molecules over time. By simulating the motion of atoms based on classical mechanics, MD can reveal the preferred conformations, the barriers to interconversion between them, and the influence of the solvent environment.

The conformational analysis of hexahydro-1H-isochromene is crucial as the three-dimensional shape of the molecule can significantly impact its biological activity and chemical reactivity. MD simulations can generate an ensemble of low-energy structures, providing a statistical representation of the molecule's dynamic behavior. This information is particularly important for understanding how these molecules might interact with biological targets such as enzymes or receptors.

For substituted 3,4-dihydro-1H-isochromene derivatives, conformational analysis has been performed to determine the preferred conformations in solution, which helps in explaining observed vicinal coupling constants in NMR spectra. This highlights the synergy between computational and experimental methods in structural elucidation.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for the structural characterization of newly synthesized compounds and for the interpretation of experimental spectra.

For this compound, calculating the NMR chemical shifts (¹H and ¹³C) for different possible stereoisomers and conformers can aid in their unambiguous assignment. By comparing the calculated spectra with experimental data, the correct relative and absolute stereochemistry can often be determined. The accuracy of these predictions has significantly improved with the development of more sophisticated computational models and basis sets.

Similarly, the calculation of IR spectra can help in identifying characteristic vibrational modes associated with the functional groups present in the molecule. The predicted frequencies and intensities can be compared with experimental IR spectra to confirm the presence of the hexahydro-1H-isochromene core and other structural features.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Hexahydro-1H-isochromene Isomer

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 68.2 | 67.9 |

| C3 | 35.1 | 34.8 |

| C4 | 28.5 | 28.3 |

| C4a | 40.7 | 40.5 |

| C5 | 25.9 | 25.6 |

| C6 | 26.3 | 26.1 |

| C7 | 30.1 | 29.8 |

| C8 | 32.4 | 32.1 |

| C8a | 75.6 | 75.3 |

Note: This table presents hypothetical data to demonstrate the comparison between predicted and experimental spectroscopic data.

Emerging Trends and Future Research Perspectives in Hexahydro 1h Isochromene Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of the hexahydro-1H-isochromene core has traditionally relied on classical cycloaddition reactions. However, current research is intensely focused on developing more sophisticated, efficient, and environmentally benign strategies. Key trends include the shift towards catalytic and enantioselective methods that offer superior control over the molecule's multiple stereocenters.

A significant innovation is the use of bimetallic catalytic systems to achieve high levels of stereocontrol. For instance, a highly efficient Au(I)/chiral Sc(III) bimetallic system has been developed for the asymmetric Hetero-Diels-Alder (HDA) reaction of in-situ generated isochromene and ortho-quinonemethide (o-QM). researchgate.net This biomimetic strategy affords chiral tetracyclic isochromans, which are structurally related to the hexahydro-1H-isochromene core, in high yields and with excellent enantioselectivities (up to 95% ee). researchgate.net Such catalytic cascade reactions, which generate the key intermediates and control the cycloaddition in a single pot, represent a major advance in synthetic efficiency.

Furthermore, a variety of transition metals are being employed to catalyze the formation of the precursor, 1H-isochromene, which can subsequently be converted to the saturated hexahydro-scaffold. These methods provide rapid access to functionalized isochromene systems under mild conditions.

| Catalyst System | Starting Materials | Reaction Type | Ref. |

| Au(I)/Sc(III) | α-propargyl benzyl (B1604629) alcohols, 2-(hydroxylmethyl) phenols | Asymmetric Hetero-Diels-Alder | researchgate.net |

| Gold (Au) | ortho-alkynylbenzaldehydes | Domino Cycloisomerization/Reduction | nih.gov |

| Ruthenium (Ru) | Benzannulated homo-propargylic alcohols | Cycloisomerization (6-endo) | nih.gov |

| Indium (InI₃) | o-(alkynyl)benzyl alcohols | Cyclization (6-endo-dig) | nih.gov |

| Silver (Ag) | 2-alkynylbenzaldehydes, alcohols | Cyclization | nih.gov |

In line with the principles of green chemistry, visible-light-induced photoredox catalysis is emerging as a powerful and sustainable approach. While not yet applied directly to the target molecule, the synthesis of analogous structures like hexahydro-1H-xanthene derivatives using organophotocatalysts such as Eosin Y demonstrates the potential of this technology. researchgate.net These methods utilize low-energy visible light and avoid harsh reagents, paving the way for more sustainable syntheses of hexahydro-1H-isochromene derivatives in the future. researchgate.net

Exploration of Novel Reactivity and Unprecedented Transformations of the Hexahydro-1H-Isochromene Motif

Beyond synthesis, researchers are exploring the latent reactivity of the hexahydro-1H-isochromene framework to generate novel molecular architectures. This involves functionalizing the saturated core and inducing skeletal rearrangements or ring-opening reactions to access new chemical space.

A prime example of novel functionalization is the fluoride-induced termination of a Prins cyclization. This reaction, involving a tethered alkyne, generates a series of 6-fluoro-1-aryl-hexahydro-1H-isochromene derivatives. researchgate.net This represents the first synthesis of such fluoro-substituted oxabicycles and provides a method for installing three contiguous stereocenters in a single, tandem operation. researchgate.net

Catalytic ring-opening of the heterocyclic core is another area of emerging interest. While studies on the hexahydro-1H-isochromene itself are nascent, research on analogous systems provides a blueprint for future work. For example, cobalt catalysts have been shown to promote highly enantioselective ring-opening reactions of unstrained heterocycles like 3,6-dihydro-2H-pyran, which shares the same oxygen-containing six-membered ring. researchgate.net This strategy, which proceeds via a β-O elimination, could potentially be adapted to the hexahydro-1H-isochromene system to generate functionalized acyclic products with high stereocontrol.

Furthermore, unprecedented transformations are being discovered in related isochromene systems. In the field of chalcogen analogues, an oxidative ring-opening reaction of 1H-isotelluro-chromenes has been reported. researchgate.net Oxidation with m-chloroperbenzoic acid (mCPBA) did not yield the expected telluroxide but instead triggered an unprecedented ring-opening to produce bis(o-formylstyryl) ditellurides. researchgate.netresearchgate.net The exploration of such Pummerer-type rearrangements in the oxygen-containing hexahydro-1H-isochromene series could unlock novel synthetic pathways. Additionally, copper(I)-catalyzed skeletal rearrangement-driven cycloisomerizations of diynes have been shown to produce complex fused systems like chromeno[4,3-b]pyrroles, demonstrating how the chromene/isochromene backbone can be manipulated to build intricate molecular frameworks. semanticscholar.org

| Transformation Type | Key Feature / Reagent | Resulting Structure | Analogue System | Ref. |

| Novel Functionalization | Fluoride-induced Prins cyclization termination | 6-Fluoro-hexahydro-1H-isochromenes | N/A | researchgate.net |

| Catalytic Ring-Opening | Cobalt vinylidenes / β-O elimination | Acyclic homoallylic alcohols | 3,6-Dihydro-2H-pyran | researchgate.net |

| Oxidative Ring-Opening | mCPBA / Pummerer-type reaction | Bis(o-formylstyryl) ditellurides | 1H-Isotelluro-chromene | researchgate.netresearchgate.net |

| Skeletal Rearrangement | Copper(I) catalysis of 1,11-diynes | Chromeno[4,3-b]pyrroles | O-propargyl oximes | semanticscholar.org |

Expanding the Scope of Natural Product Total Synthesis Utilizing Hexahydro-1H-Isochromene Intermediates

The hexahydro-1H-isochromene motif is not only a target of synthetic interest but also a crucial building block for the total synthesis of complex, biologically active natural products. Its rigid, stereochemically rich structure makes it an ideal intermediate for elaborating more complex molecular architectures.

The intramolecular Diels-Alder reaction stands out as a powerful and frequently used method to construct this core. researchgate.net A derivative, 1-oxo-hexahydro-1H-isochromene, has been identified as a key intermediate in the synthetic routes toward major natural product targets like the potent anticancer agent eleutherobin (B1238929) and the antibiotic tetronothiodin. researchgate.netresearchgate.net The synthesis of this intermediate is often achieved via a microwave-assisted intramolecular Diels-Alder cycloaddition, highlighting the convergence of modern synthetic techniques on this important scaffold. researchgate.net

In addition to serving as a synthetic intermediate, the hexahydro-1H-isochromene framework is itself the core of numerous natural products, particularly those isolated from marine and fungal sources. This underscores the scaffold's inherent biological relevance and drives further efforts in its synthesis and derivatization. Examples include:

Sargassopenillines : A class of 6,6-spiroketals isolated from marine-derived fungi, which contain a functionalized 3,4,5,6,7,8-hexahydroisochromene core. nih.gov

Pestafolide A : A fungal metabolite whose hexahydroisochromene core resembles that found in the sargassopenillines. nih.gov

Pericoannosin A : A natural product whose structure includes a hexahydro-1H-isochromene moiety. rsc.org

Bioactive Analogues : Various bioactive hexahydro-1H-isochromenyl analogues have been isolated from marine molluscs such as Villorita cyprinoides. rsc.org

The dual role of the hexahydro-1H-isochromene system—as both a strategic synthetic intermediate and a naturally occurring bioactive scaffold—cements its importance in the field of natural product chemistry and provides a strong impetus for expanding its application in future total synthesis endeavors.

| Natural Product / Class | Source | Role of Hexahydro-1H-Isochromene | Ref. |

| Eleutherobin | Marine Soft Coral | Key Synthetic Intermediate | researchgate.netresearchgate.net |

| Tetronothiodin | Bacterium | Key Synthetic Intermediate | researchgate.netresearchgate.net |

| Sargassopenillines | Marine-derived Fungi | Core Structural Motif | nih.gov |

| Pestafolide A | Fungus | Core Structural Motif | nih.gov |

| Pericoannosin A | Fungus | Core Structural Motif | rsc.org |

Integration of Advanced Analytical and Computational Techniques for Deeper Mechanistic Understanding

To accelerate the development of novel synthetic methods and to fully understand the reactivity of the hexahydro-1H-isochromene system, researchers are increasingly integrating advanced analytical and computational tools. These techniques provide unprecedented insight into reaction mechanisms, transition state geometries, and the precise three-dimensional structure of complex molecules.

Computational Chemistry: Computational studies, particularly Density Functional Theory (DFT), have become indispensable for rationalizing the outcomes of reactions that form the hexahydro-1H-isochromene core. researchgate.netresearchgate.net Given that the intramolecular Diels-Alder reaction is a primary method for its construction, DFT analysis is crucial for understanding and predicting the reaction's stereoselectivity. nih.govresearchgate.net By calculating the energies of the transition states leading to different stereoisomers (e.g., endo vs. exo products), chemists can predict the major product and rationally design substrates or catalysts to favor a desired outcome. nih.gov These computational models, often employing functionals like B3LYP with basis sets such as 6-311G++, can elucidate the subtle electronic and steric interactions that govern the reaction pathway, providing a deeper mechanistic understanding that guides experimental work. nih.govsemanticscholar.org

Advanced Analytical Techniques: The characterization of hexahydro-1H-isochromene derivatives, which often possess multiple contiguous stereocenters, requires sophisticated analytical methods to unambiguously determine their structure.

Single-Crystal X-ray Crystallography: This remains the gold standard for the absolute determination of molecular structure. The crystal structure of key intermediates, such as the 1-oxo-hexahydro-1H-isochromene used in the synthesis of eleutherobin, has been unequivocally confirmed by this method, providing definitive proof of both connectivity and stereochemistry.

High-Resolution NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques are essential for structural elucidation in solution. While 1D ¹H and ¹³C NMR establish the basic carbon-hydrogen framework, a suite of 2D NMR experiments is required for full characterization.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range couplings between protons and carbons, establishing the connectivity of the molecular skeleton.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy) are critical for determining relative stereochemistry by identifying protons that are close in space, allowing for the assignment of the complex 3D arrangement of substituents on the saturated rings.

The synergy between predictive computational modeling and definitive analytical characterization is a powerful paradigm in modern chemistry, enabling a more profound understanding and more efficient exploitation of the hexahydro-1H-isochromene scaffold.

Q & A

Q. What chromatographic techniques are effective for purity analysis of isochromene derivatives?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water gradients) is widely adopted. Retention times and peak symmetry are monitored to assess purity, as demonstrated in analyses of esterified derivatives like (12E)-(3,4,6,7,8,8a-hexahydro-1H-isochromen-3-yl)-methylhept-12-enoate .

Advanced Research Questions

Q. How can stereochemical complexities in this compound derivatives be resolved experimentally?

- Methodological Answer : Advanced stereochemical analysis requires chiral chromatography (e.g., chiral stationary phases) coupled with circular dichroism (CD) spectroscopy. For example, enantiomeric separation of hexamethyl-substituted derivatives (e.g., galaxolide isomers) has been achieved using chiral GC-MS, with retention indices and fragmentation patterns aiding in isomer identification .

Q. What strategies mitigate environmental persistence concerns for isochromene derivatives?

- Methodological Answer : Environmental fate studies focus on biodegradation pathways and photolytic stability. Regulatory frameworks (e.g., Japan’s Chemical Management Law) classify derivatives like 4,6,6,7,8,8-hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene as priority substances due to bioaccumulation potential. Accelerated degradation studies under UV light or microbial consortia can inform structure-activity relationships for redesigning labile analogs .

Q. Are there documented bioactivities for this compound derivatives?

- Methodological Answer : Preliminary studies on structurally related isochromenes (e.g., galactoside derivatives) suggest anti-inflammatory and antioxidant properties. Bioactivity screening via in vitro assays (e.g., COX-2 inhibition, DPPH radical scavenging) is recommended, with HPLC-guided isolation of bioactive fractions from natural sources like bivalve clams .

Q. How do substituent effects influence the photophysical properties of isochromene derivatives?

- Methodological Answer : Substituents such as alkyl or ethoxy groups alter electron density, impacting UV-Vis absorption and fluorescence. Time-dependent density functional theory (TD-DFT) calculations can predict spectral shifts, while experimental validation via steady-state fluorescence spectroscopy quantifies quantum yields. For example, methoxy-substituted analogs exhibit bathochromic shifts due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.